molecular formula C7H9NO2 B13192728 1,5-Dioxaspiro[2.5]octane-2-carbonitrile

1,5-Dioxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13192728
M. Wt: 139.15 g/mol
InChI Key: RZBHMGGDYYEOSG-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[2.5]octane-2-carbonitrile is a specialized spirocyclic chemical intermediate designed for research and development applications. Its unique structure, which incorporates a nitrile group and two oxygen atoms within a spiro[2.5]octane framework, makes it a valuable and versatile building block in synthetic organic chemistry . Researchers primarily utilize this compound in the construction of complex heterocyclic systems, which are crucial scaffolds in pharmaceutical discovery and development . The reactivity of the nitrile group allows for further functionalization, enabling its use as a precursor for the synthesis of more advanced chemical entities, including novel active compounds and specialized materials with tailored properties . This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1,7-dioxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C7H9NO2/c8-4-6-7(10-6)2-1-3-9-5-7/h6H,1-3,5H2

InChI Key

RZBHMGGDYYEOSG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COC1)C(O2)C#N

Origin of Product

United States

Reactivity and Transformations of 1,5 Dioxaspiro 2.5 Octane 2 Carbonitrile

Reactions Involving the Spiroacetal Core

The spiroacetal moiety, particularly the integrated oxirane ring, is the primary site of reactivity in this part of the molecule. The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products.

The opening of the oxirane ring in 1,5-Dioxaspiro[2.5]octane-2-carbonitrile can be initiated by both nucleophiles and electrophiles. Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. masterorganicchemistry.com The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide. This intermediate is then protonated during workup to yield the final alcohol product. The regioselectivity of this attack is governed by sterics, with the nucleophile preferentially attacking the less substituted carbon of the epoxide. masterorganicchemistry.comchemistrysteps.com

Under acidic conditions, the reaction mechanism is more complex and can exhibit SN1-like character. masterorganicchemistry.com The epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com The nucleophile then attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state. masterorganicchemistry.com This regioselectivity is a key difference between acid- and base-catalyzed ring-opening reactions of epoxides. The stereochemistry of the reaction is also well-defined; the nucleophilic attack occurs from the backside, resulting in an inversion of configuration at the center of attack and leading to a trans-diaxial opening of the ring. chemistrysteps.com

The presence of the spiroacetal can influence the reactivity and stability of the molecule. For instance, the synthesis of spiroketals can be achieved through the kinetic spirocyclization of glycal epoxides, indicating that the formation of such spiro systems from epoxide precursors is a feasible process. acs.orgnih.gov

Table 1: Regioselectivity in Epoxide Ring-Opening Reactions

Reaction ConditionNucleophileSite of AttackProduct Type
Basic/NucleophilicStrong Nu:⁻ (e.g., RO⁻, CN⁻, R-MgBr)Less substituted carbonVicinal halo-, cyano-, or alkyl-substituted alcohol
AcidicWeak Nu: (e.g., H₂O, ROH)More substituted carbontrans-Diol or alkoxy-alcohol

The reactivity of the spiro-fused oxirane ring is largely dictated by its significant ring strain, which is estimated to be around 13 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This strain, a combination of angle and torsional strain, provides a strong thermodynamic driving force for ring-opening reactions, making the epoxide a good electrophile even though alkoxides are typically poor leaving groups. chemistrysteps.comyoutube.com

The fusion of the oxirane to a spiroacetal system can impart additional stability. For example, spiroepoxy-β-lactones have been found to exhibit unexpected stability, which has been attributed to a double anomeric effect observed in their crystal structures. nih.gov While not a β-lactone, it is possible that similar stereoelectronic effects could play a role in the stability of this compound.

The reactivity can be modulated by the reaction conditions. Strong nucleophiles are capable of opening the epoxide ring under neutral or basic conditions. youtube.comyoutube.com In contrast, weak nucleophiles require acidic catalysis to protonate the epoxide oxygen, thereby increasing its leaving group ability and facilitating the ring opening. masterorganicchemistry.comyoutube.com

Epoxides, particularly when subjected to acidic conditions, can undergo rearrangement reactions. These rearrangements often proceed through a carbocation or carbocation-like intermediate. The specific rearrangement pathway would depend on the substitution pattern of the spirocycle and the reaction conditions. While no specific rearrangement reactions for this compound have been documented, analogous systems provide insight into potential pathways. For example, a 1,5-hydrogen atom transfer followed by a Surzur–Tanner rearrangement has been utilized in the synthesis of 1,6-dioxaspiro[4.5]decane systems, demonstrating the feasibility of radical-mediated rearrangements in spiroketal synthesis. nih.gov

Transformations at the Nitrile Group

The nitrile group in this compound is an electrophilic center and can undergo a variety of transformations, including nucleophilic additions and cycloadditions.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org Grignard reagents and organolithium compounds can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. chemistrysteps.comlibretexts.org This provides a method for introducing a new carbon-carbon bond at this position.

The nitrile group can also be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This transformation typically proceeds through an amide intermediate. libretexts.org Reduction of the nitrile group is also possible. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. libretexts.orgchemistrysteps.com

A palladium-catalyzed tandem reaction of epoxynitriles with arylboronic acids has been reported, leading to the synthesis of furans and pyrroles. acs.org This suggests that transition metal-catalyzed reactions could be a fruitful area for the transformation of this compound, potentially involving the nitrile group in a cyclization cascade following an initial ring-opening of the epoxide.

Table 2: Common Nucleophilic Transformations of the Nitrile Group

ReagentProduct
H₃O⁺ or OH⁻, H₂O, heatCarboxylic Acid
1. R-MgBr or R-Li; 2. H₃O⁺Ketone
1. LiAlH₄; 2. H₂OPrimary Amine

While the nitrile group itself is not a 1,3-dipole, it can be converted into one or act as a dipolarophile. More commonly, nitrile oxides, generated in situ from oximes, are used as 1,3-dipoles in cycloaddition reactions. researchgate.netcapes.gov.brresearchgate.net These can react with alkenes to form isoxazolines. In the context of this compound, if a double bond were present in the molecule or introduced, it could serve as a dipolarophile for a nitrile oxide.

Alternatively, nitrile imines and nitrile oxides can undergo 1,3-dipolar cycloaddition reactions with dipolarophiles containing C=N bonds to form spiro-heterocycles. preprints.orgpreprints.org While the nitrile group of the target compound is not exocyclic, this highlights the general utility of such cycloadditions in the synthesis of complex spiro systems.

Hydrolysis and Related Transformations of the Nitrile

No published studies on the hydrolysis or related transformations of the nitrile group in this compound were found.

Chemoselective Functionalizations

There is no available research data concerning the chemoselective functionalizations of this compound.

Reactivity Studies of Substituted this compound Systems

A search of the scientific literature yielded no reactivity studies on substituted derivatives of this compound.

Derivatization and Functionalization Strategies

Synthesis of Analogues with Modified Spirocyclic Skeletons

No literature was identified describing the synthesis of analogues of 1,5-Dioxaspiro[2.5]octane-2-carbonitrile featuring modifications to its core spirocyclic skeleton.

Introduction of Diverse Chemical Tags and Linkers

There is no available information on the attachment of chemical tags or linkers to the this compound structure for applications such as target identification or conjugation to other molecules.

Preparation of Hybrid Structures Incorporating the Spiroacetal-Nitrile Moiety

The synthesis of hybrid molecules that incorporate the this compound moiety is not documented in the scientific literature.

Development of Chemical Libraries Based on the this compound Scaffold

No evidence was found for the development or use of this compound as a scaffold for the creation of chemical libraries for screening purposes.

Applications in Chemical Synthesis and Materials Science

Utilization as Versatile Synthetic Intermediates

The utility of spirocyclic ethers as synthetic intermediates is well-documented. For instance, the related 2,5-Dioxaspiro[3.4]octane scaffold has been prepared on a large scale and subsequently converted into a variety of functional derivatives. nuph.edu.uaresearchgate.net The parent ester can be reduced to an alcohol, which can then be oxidized to an aldehyde. researchgate.net Furthermore, the alcohol can be transformed into a mesylate, serving as a precursor for amines and bromides. researchgate.net

The carbonitrile group in 1,5-Dioxaspiro[2.5]octane-2-carbonitrile adds another layer of synthetic versatility. Nitriles are known to undergo a range of chemical transformations, including:

Reduction to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis to carboxylic acids in the presence of acid or base.

Nucleophilic addition , allowing for the formation of various functional groups.

These reactions highlight the potential of this compound to serve as a flexible intermediate, enabling the synthesis of a diverse array of more complex molecules.

Role as Building Blocks for Complex Molecule Synthesis

The defining feature of this compound as a building block is its spirocyclic core. Spirocycles provide an inherent three-dimensionality, a desirable trait in modern drug discovery and complex molecule synthesis. This rigid structure can help orient functional groups in specific spatial arrangements, which is crucial for biological activity.

Research on analogous compounds, such as 2,5-Dioxaspiro[3.4]octane derivatives, demonstrates their role in expanding the range of available building blocks for medicinal chemistry. nuph.edu.uaresearchgate.net The ability to synthesize these scaffolds on a multi-gram scale and convert them into diverse derivatives underscores their value to the scientific community. researchgate.net By incorporating the this compound core, chemists can access novel molecular frameworks that are distinct from more common linear or fused-ring systems.

Contributions to Spirocyclic Scaffold Design and Development

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their ability to confer favorable physicochemical and metabolic properties to drug candidates. Their primary advantage is their three-dimensional nature, which allows for a better exploration of chemical space compared to flat aromatic structures.

Key advantages of incorporating spirocyclic scaffolds include:

Increased sp³ Character: The quaternary carbon at the spiro-center increases the fraction of sp³ hybridized carbons, a metric used to measure the complexity and three-dimensionality of a molecule.

Structural Rigidity: The rigid framework can replace rotatable bonds in a molecule, helping to lock in a bioactive conformation and potentially improve potency.

Novelty: They provide access to unique and unexplored areas of chemical space, offering opportunities to develop intellectual property.

The design and synthesis of novel spirocyclic building blocks, including dioxaspiro-octane systems, are therefore crucial for the continued development of new therapeutic agents and functional molecules.

Potential in Polymer Chemistry and Material Science (e.g., epoxy thermoset formulations)

The structure of this compound is particularly relevant to polymer chemistry, specifically in the field of epoxy thermosets. The molecule contains an oxirane (epoxide) ring, which is the key reactive group in epoxy resin chemistry. This suggests that the compound could act as a monomer or a modifier in epoxy formulations.

A significant challenge in the curing of epoxy resins is volumetric shrinkage, which can create internal stress and lead to material failure. patsnap.com One advanced strategy to counteract this is the use of "expanding monomers," such as spiro orthoesters and spiro orthocarbonates. encyclopedia.pubnih.gov These molecules undergo a double ring-opening polymerization that results in a net volume expansion or near-zero shrinkage. patsnap.comresearchgate.net

The spirocyclic nature of this compound suggests it could play a similar role. Upon cationic initiation, the oxirane ring would open and polymerize, incorporating the molecule into the epoxy network. The presence of the second ring in the spiro system could mitigate the shrinkage typically associated with the ring-opening of simple epoxides. Research on copolymers containing spiro orthocarbonate moieties has shown they can achieve volume expansion upon cationic crosslinking. researchgate.net Similarly, novel spiro-based flame retardants have been successfully incorporated as co-curing agents in epoxy thermosets, demonstrating the compatibility of spiro structures with epoxy systems. frontiersin.orgresearchgate.net

Applications in Advanced Organic Synthesis Methodologies

Mechanistic and Stereochemical Investigations

Stereochemical Control in the Synthesis of 1,5-Dioxaspiro[2.5]octane-2-carbonitrile Enantiomers and Diastereomers

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like this compound, which possesses at least two stereocenters: the spiro carbon and the carbon on the cyclopropane (B1198618) ring attached to the nitrile group. fiveable.merijournals.com The synthesis must control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.

Diastereoselectivity: The diastereoselectivity at the spiro center is often governed by the conditions of the spiroacetalization reaction.

Thermodynamic Control: Under acidic conditions that allow for equilibration, the reaction favors the formation of the most stable diastereomer. mskcc.org This stability is largely dictated by the anomeric effect, which is a stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon of a pyranoid ring. illinois.eduyoutube.com In spiroketals, a double anomeric effect can be achieved when both C-O bonds of the spiro center are axial with respect to the adjacent ring, leading to significant stabilization. nih.govchemtube3d.com

Kinetic Control: Kinetically controlled reactions, which are irreversible under the reaction conditions, produce a product ratio determined by the relative energies of the transition states leading to the different diastereomers. imperial.ac.ukmasterorganicchemistry.com Kinetically controlled approaches can provide selective access to contrathermodynamic products that are less stable but may be desired for specific applications. nih.gov

Enantioselectivity: The synthesis of specific enantiomers of this compound requires asymmetric synthesis strategies. Several modern catalytic methods have proven effective for the enantioselective synthesis of spiroketals.

Chiral Brønsted Acid Catalysis: Confined Brønsted acids, such as C2-symmetric imidodiphosphoric acids, can create a sterically demanding chiral microenvironment around the active site. nih.govresearchgate.net These catalysts have been successfully used in enantioselective spiroacetalization reactions, effectively controlling the stereochemistry of the newly formed chiral acetal (B89532) center. nih.govresearchgate.netcapes.gov.brrepec.org

Metal Catalysis: Dual catalytic systems, often involving iridium or gold complexes, have been developed for the asymmetric synthesis of spiroketals. nih.govnih.govresearchgate.net For example, an iridium/silver/acid ternary catalytic system can be used to generate spiroketals with high diastereo- and enantioselectivities. nih.gov These cascade reactions often involve the in-situ generation of a reactive intermediate that then undergoes an asymmetric allylation/spiroketalization sequence. nih.govresearchgate.net

The table below summarizes some modern approaches to asymmetric spiroketal synthesis that could be adapted for this compound.

Catalytic SystemType of ReactionTypical SelectivityReference(s)
Confined Brønsted Acids (e.g., IDP)Enantioselective SpiroacetalizationHigh enantioselectivity nih.govresearchgate.net
Iridium/Silver/Acid Ternary SystemStereoselective Allylation/Spiroketalization>20:1 dr, >99% ee nih.gov
Gold/Iridium Sequential CatalysisEnantioselective Cascade ReactionExcellent enantioselectivities nih.govresearchgate.net
Iridium/Brønsted Acid Co-catalysisAsymmetric [4+2] Cycloadditionup to 94% yield, >95% ee ecust.edu.cn

Influence of Substituents on Reaction Mechanisms and Stereoselectivity

Substituents on the precursors to this compound can significantly influence reaction mechanisms and stereoselectivity through both electronic and steric effects. ucsb.eduyoutube.com

Electronic Effects: The electronic nature of substituents can alter the stability of key intermediates in the spiroacetalization pathway. For example, in reactions proceeding through an oxocarbenium ion intermediate, electron-donating groups on an adjacent aromatic ring can stabilize the positive charge, potentially accelerating the reaction. nih.gov Conversely, electron-withdrawing groups can destabilize this intermediate, slowing the reaction. In the context of this compound, the strongly electron-withdrawing nitrile group on the cyclopropane ring would make the carbon of a precursor ketone more electrophilic, potentially affecting the rate of the initial nucleophilic attack by the diol. Substituents on the cyclohexane (B81311) ring of the diol precursor could also exert inductive effects, modulating the nucleophilicity of the hydroxyl groups. ucsb.edu

Steric Effects: Steric hindrance plays a crucial role in determining the stereochemical outcome of many reactions. nih.gov Large, bulky substituents can direct the approach of a nucleophile or favor a specific conformation of a transition state to minimize steric strain. In the synthesis of spiroketals, bulky substituents on the diol backbone can influence the facial selectivity of the cyclization, leading to a preference for one diastereomer over another. For example, substituents on the cyclohexane ring of a precursor would influence the conformational equilibrium of the intermediate hemiacetal, which in turn can dictate the stereochemistry of the final spiro center. Aromatic rings, depending on their position, can adopt an axial or equatorial position, which can impact thermodynamic stability through steric interactions. nih.gov

Kinetic and Thermodynamic Aspects of Reactions Involving the Spiroacetal and Nitrile Groups

The formation and stability of this compound are governed by both kinetic and thermodynamic principles. physchemres.org

Spiroacetal Group: The spiroacetalization reaction can be controlled to yield either the kinetic or the thermodynamic product. masterorganicchemistry.com

Thermodynamic Control: When the reaction is run under reversible conditions (typically with an acid catalyst at elevated temperatures), the system reaches equilibrium, and the product distribution reflects the relative thermodynamic stability of the possible stereoisomers. arkat-usa.orgacs.org The most stable spiroketal diastereomer is generally the one that maximizes stabilizing stereoelectronic interactions, such as the anomeric effect. nih.govpsu.edu A conformation where both oxygens are axial with respect to the adjacent ring benefits from a double anomeric stabilization and is often the most stable. chemtube3d.com

Kinetic Control: Under irreversible conditions (e.g., low temperatures, specific reagents), the product ratio is determined by the relative rates of formation. masterorganicchemistry.com The major product is the one formed via the lowest energy transition state. imperial.ac.uk Kinetically controlled syntheses are essential for accessing less stable isomers that cannot be isolated under thermodynamic conditions. nih.gov

The relative stability of spiroacetal conformers is illustrated in the table below.

ConformerAnomeric EffectsRelative Stability
Axial-AxialTwoMost Stable
Axial-EquatorialOneIntermediate
Equatorial-EquatorialNoneLeast Stable

Data based on general principles of the anomeric effect in spiroketals. chemtube3d.com

Nitrile Group: The nitrile group (–C≡N) is a robust functional group but can participate in several reactions under specific kinetic or thermodynamic conditions.

Hydrolysis: The hydrolysis of nitriles to carboxylic acids is a common transformation that can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. pressbooks.pub This process is typically under thermodynamic control, as the final carboxylate (in base) or carboxylic acid (in acid) is significantly more stable than the starting nitrile.

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles like Grignard reagents or organolithiums. libretexts.org These reactions are generally kinetically controlled and irreversible. The initial product is an imine anion, which is typically hydrolyzed upon workup to yield a ketone. libretexts.orgchemistrysteps.com The reactivity of the nitrile group toward nucleophiles can be predicted by calculating the activation energy (Ea) for the reaction; nitriles with a lower Ea are more susceptible to nucleophilic attack. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of molecules. For 1,5-Dioxaspiro[2.5]octane-2-carbonitrile, these calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its geometry. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are commonly employed for this purpose.

The spirocyclic nature of the molecule imposes significant conformational constraints. Theoretical calculations can identify the most stable conformations by mapping the potential energy surface. For instance, the cyclohexane (B81311) ring within the dioxaspiro[2.5]octane framework can exist in chair, boat, or twist-boat conformations. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. The orientation of the nitrile group, whether axial or equatorial relative to the epoxide ring, can also be assessed to find the lowest energy state. Such studies on related spirocyclic ethers have demonstrated the power of these methods in understanding conformational preferences that govern reactivity. nih.govnih.gov

Table 1: Illustrative Data from Quantum Chemical Calculations on a Spirocyclic System

ParameterCalculated Value (Exemplary)MethodBasis Set
C-C (epoxide) bond length1.48 ÅDFT (B3LYP)6-31G(d)
C-O (epoxide) bond length1.44 ÅDFT (B3LYP)6-31G(d)
C-C≡N bond angle178.5°DFT (B3LYP)6-31G(d)
Energy of Chair Conformer-450.123 HartreesMP2cc-pVTZ
Energy of Boat Conformer-450.115 HartreesMP2cc-pVTZ

Note: The data in this table are illustrative and represent typical values obtained for similar functional groups and ring systems. They are not from a specific study on this compound.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a workhorse in computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT can be used to model a variety of reactions, such as the nucleophilic opening of the strained epoxide ring, a characteristic reaction of such moieties. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. researchgate.net For example, DFT studies could model the attack of a nucleophile on either of the two carbons of the epoxide ring. These calculations would reveal the structure of the transition state and help predict the regioselectivity of the ring-opening, explaining whether the nucleophile prefers to attack the more or less substituted carbon. Similar DFT investigations on nitrile-containing compounds have been used to predict their reactivity with nucleophiles like cysteine. researchgate.net The influence of the spiroketal and nitrile groups on the stability of intermediates and transition states can be quantified, offering insights into the electronic effects governing the reaction.

Molecular Modeling and Dynamics of this compound and its Derivatives

While quantum chemical calculations provide detailed information on static structures, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).

For this compound, MD simulations can be used to:

Explore the conformational space more extensively than static calculations, identifying all accessible conformations and the timescale of their interconversion.

Simulate the molecule in different solvents to understand how solvent molecules arrange around it and affect its conformation and reactivity.

Study the interaction of the molecule with larger biological macromolecules, such as enzymes, if it were being investigated as a potential bioactive compound. Molecular docking, a related technique, can predict the preferred binding orientation of the molecule to a protein's active site. researchgate.netphyschemres.org

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the molecular system. The choice of force field is critical for the accuracy of the simulation.

Prediction of Reactivity and Selectivity through Computational Methods

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction, including its reactivity and the selectivity of product formation. For this compound, computational methods can predict several aspects of its chemical behavior.

Reactivity Indices: DFT calculations can provide various reactivity indices derived from the molecular orbitals, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's location and energy can indicate the most likely site for nucleophilic attack (the epoxide ring), while the HOMO can suggest sites susceptible to electrophilic attack. Other indices, like the Fukui function, can provide more detailed, atom-specific information about reactivity.

Stereoselectivity: In reactions that can form multiple stereoisomers, computational methods can predict which isomer is likely to be the major product. By calculating the energies of the different transition states leading to each stereoisomer, the pathway with the lower activation energy can be identified. For a chiral molecule like this compound, this is crucial for predicting the stereochemical outcome of its reactions. Quantum chemical calculations have been shown to successfully predict stereoselectivity in reactions involving spirocyclic epoxides. thieme-connect.com

Reaction Path Exploration: Advanced computational techniques can automatically explore potential reaction pathways, helping to discover new or unexpected reactions. researchgate.net These methods can be applied to understand the degradation or transformation of the molecule under various conditions.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 1,5-Dioxaspiro[2.5]octane-2-carbonitrile (molecular formula C₈H₁₁NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions measured. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For nitriles, a common fragmentation pathway involves the loss of an α-hydrogen to form a resonance-stabilized cation, which may result in a prominent [M-1]⁺ peak whitman.edu. The presence of the nitrogen atom dictates an odd molecular weight, a principle known as the nitrogen rule, which can aid in identification whitman.edu.

It is also noteworthy that under certain positive ion ESI-MS conditions, nitriles can be reduced to their corresponding primary amines, which could potentially be observed as adduct ions in the mass spectrum nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different proton environments, their multiplicity (splitting patterns), and their integration (the number of protons of each type). The spirocyclic nature of the molecule would lead to complex splitting patterns due to the rigid conformational structure. The chemical shifts of the protons would be influenced by the neighboring oxygen atoms and the nitrile group. For instance, protons on the cyclohexane (B81311) ring adjacent to the oxygen atoms would be expected to appear at a lower field (higher ppm) compared to other cyclohexane protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shift of the nitrile carbon is particularly diagnostic, typically appearing in the range of 112-120 ppm smolecule.com. The spiro carbon, being a quaternary carbon linked to two oxygen atoms, would also have a characteristic chemical shift.

While specific data for the target molecule is unavailable, the following table provides representative ¹H and ¹³C NMR data for a related dioxaspiro compound, which can offer insights into the expected spectral features.

Compound ¹H NMR (DMSO-d₆, 500 MHz) δ, ppm ¹³C NMR (DMSO-d₆, 126 MHz) δ, ppm
A bicyclic THF scaffold derived from a spirooxetane1.89 (1H, dd, J = 12.8, 6.3 Hz), 2.19 (1H, dd, J = 12.8, 7.8 Hz), 2.25 – 2.36 (1H, m), 3.21 – 3.32 (2H, m), 3.53 (1H, dd, J = 8.4, 5.8 Hz), 3.77 (1H, t, J = 7.8 Hz), 4.37 – 4.60 (4H, m), 4.66 (1H, t, J = 5.1 Hz) nuph.edu.ua37.2, 41.2, 62.1, 69.9, 82.0, 82.7, 83.1 nuph.edu.ua

This data is for a related compound and is intended for illustrative purposes only.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a chemical synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques would be suitable for analyzing the purity of this compound. A suitable reversed-phase or normal-phase column and mobile phase would be selected to achieve good separation. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. The compound would be vaporized and passed through a capillary column, with its retention time being a key identifier.

In the synthesis of related spirocyclic compounds, flash column chromatography using eluents such as hexanes-EtOAc has been employed for purification nuph.edu.ua.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a sharp and intense absorption band characteristic of the nitrile (C≡N) stretching vibration. This band typically appears in the region of 2240-2260 cm⁻¹ smolecule.com. Other key absorptions would include C-H stretching vibrations from the cyclohexane ring around 2850-3000 cm⁻¹ and C-O stretching vibrations from the ether linkages.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active. The symmetric vibrations of the spirocyclic backbone may be more prominent in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitrile (C≡N)Stretching2240 - 2260 smolecule.com
Alkane (C-H)Stretching2850 - 3000 smolecule.com
Ether (C-O)Stretching1000 - 1300

Future Research Directions and Perspectives

Innovations in Green Synthetic Chemistry for Spiroacetal Nitriles

The principles of green chemistry are increasingly pivotal in modern organic synthesis, steering research towards more sustainable and environmentally benign methodologies. For spiroacetal nitriles like 1,5-Dioxaspiro[2.5]octane-2-carbonitrile, future research will likely focus on developing synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Key areas of innovation are expected to include:

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. nih.govnih.gov Future efforts could explore the use of engineered enzymes, such as aldoxime dehydratases, for the cyanide-free synthesis of the nitrile group from an aldoxime precursor. researchgate.net Additionally, enzymatic kinetic resolution could be employed to produce enantiomerically pure spiro-epoxides, a critical aspect for pharmaceutical applications.

Catalyst- and Solvent-Free Conditions: The development of reactions that proceed under microwave irradiation or using deep eutectic solvents as both catalyst and medium represents a significant advancement in green chemistry. organic-chemistry.org These approaches can lead to higher yields, shorter reaction times, and a significant reduction in volatile organic solvents.

One-Pot Multicomponent Reactions: Designing cascade reactions where multiple bonds are formed in a single operation from simple starting materials is a hallmark of efficient and green synthesis. Future work could focus on developing one-pot procedures for the construction of the dioxaspiro[2.5]octane framework and concurrent introduction of the carbonitrile moiety.

Green Synthesis ApproachPotential AdvantagesRelevant Precursors/Intermediates
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste.Aldoximes, diols, ketones.
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, energy efficiency.Halogenoalkanes, epoxides, cyanohydrins.
Deep Eutectic Solvents Biodegradable, low toxicity, recyclable catalyst/solvent system.Aldehydes, ketones, amides.
Multicomponent Reactions High atom economy, operational simplicity, reduced purification steps.Simple cyclic ketones, epichlorohydrin, cyanide sources.

Development of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. For a molecule like this compound, future research in catalysis will likely target both its synthesis and its subsequent functionalization.

Anticipated developments include:

Asymmetric Catalysis: The spiro center in this compound is a stereocenter. The development of chiral catalysts, including organocatalysts and transition-metal complexes, will be crucial for the enantioselective synthesis of this and related spirocycles. This is particularly important for applications in medicinal chemistry, where stereochemistry often dictates biological activity. tandfonline.commdpi.com

Lewis Acid and Brønsted Acid Catalysis: These catalysts are instrumental in the formation and ring-opening reactions of epoxides and acetals. Future research could focus on designing more selective and recyclable solid acid catalysts to facilitate the synthesis and transformations of the dioxaspiro framework.

Photoredox Catalysis: This rapidly emerging field utilizes light to drive chemical reactions under mild conditions. Photoredox catalysis could offer novel pathways for the synthesis of the spirocyclic core or for the functionalization of the nitrile group.

Exploration of Undiscovered Reactivity Patterns

The strained oxirane ring and the electrophilic nitrile group in this compound suggest a rich and potentially unexplored reactivity profile. Future research will likely aim to uncover and harness these unique chemical behaviors.

Potential areas of investigation include:

Ring-Opening Reactions: The oxirane ring is susceptible to nucleophilic attack, leading to a variety of functionalized cyclohexane (B81311) derivatives. Systematic studies with a broad range of nucleophiles (e.g., organometallics, amines, thiols) could reveal interesting regio- and stereoselective outcomes.

Rearrangement Reactions: Spirocycles, particularly those containing strained rings, can undergo fascinating rearrangement reactions to form new carbocyclic and heterocyclic scaffolds. Investigating the behavior of this compound under thermal, photochemical, or acid/base-catalyzed conditions could lead to the discovery of novel molecular architectures. acs.org

Transformations of the Nitrile Group: The nitrile functionality is a versatile synthetic handle that can be converted into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. Exploring these transformations in the context of the spirocyclic framework could provide access to a diverse library of compounds for biological screening. chemguide.co.uk

Design of Advanced Spirocyclic Architectures with Tailored Properties

Spirocycles are increasingly recognized for their unique three-dimensional structures, which can impart desirable properties in various applications. tandfonline.commdpi.comwikipedia.org Future research will likely leverage this compound as a building block for the design of more complex and functional spirocyclic architectures.

Promising research directions include:

Medicinal Chemistry: The rigid spirocyclic scaffold can orient substituents in well-defined spatial arrangements, making it an attractive motif for the design of enzyme inhibitors and receptor ligands. tandfonline.commdpi.comwikipedia.orgnih.govrsc.org The nitrile group can also participate in key interactions with biological targets. Future work could involve the synthesis of libraries of derivatives for screening against various diseases.

Materials Science: The incorporation of spirocyclic units into polymers can influence their thermal and mechanical properties. The polarity and reactivity of the nitrile group could also be exploited in the design of functional materials, such as polymers with tunable refractive indices or materials for gas storage and separation.

Functional Dyes and Probes: The rigid framework of spirocycles can be advantageous in the design of fluorescent probes and dyes, where conformational flexibility can be detrimental to performance.

Application AreaDesired PropertiesPotential Modifications
Medicinal Chemistry Enhanced binding affinity, improved pharmacokinetic properties.Introduction of various substituents on the cyclohexane ring, conversion of the nitrile to other functional groups.
Materials Science High thermal stability, specific optical or electronic properties.Polymerization through the oxirane or nitrile, incorporation of chromophores.
Functional Dyes High quantum yield, sensitivity to specific analytes.Attachment of fluorophores, introduction of recognition motifs.

Interdisciplinary Research Opportunities

The exploration of this compound and its derivatives is not confined to synthetic organic chemistry but extends into various interdisciplinary fields.

Future collaborations could involve:

Computational Chemistry: Theoretical studies can provide valuable insights into the conformational properties, reaction mechanisms, and electronic structure of this and related molecules. doi.org This can guide experimental design and accelerate the discovery of new reactions and materials.

Chemical Biology: Spiroketal-containing natural products often exhibit potent biological activity. nih.govrsc.org Interdisciplinary research at the interface of chemistry and biology will be essential to elucidate the mechanism of action of bioactive derivatives and to design novel therapeutic agents.

Pharmacology: For derivatives that show promise as drug candidates, extensive pharmacological studies will be necessary to evaluate their efficacy, safety, and pharmacokinetic profiles. The spiroketal motif is found in a number of approved drugs, highlighting the potential of this structural class. mdpi.comwikipedia.org

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